2-Phenoxybenzene-1-sulfonyl isocyanate
Description
2-Phenoxybenzene-1-sulfonyl isocyanate is a specialized aromatic isocyanate featuring a sulfonyl group (-SO₂-) and a phenoxy substituent (-O-C₆H₅) attached to a benzene ring. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (phenoxy) groups, which influence its reactivity and physicochemical properties. This compound is typically synthesized via reactions involving sulfonyl chlorides and isocyanate precursors, analogous to methods described for related indole derivatives . Its applications span polymer chemistry, adhesives, and bioactive molecule synthesis, where its dual aromaticity and polar sulfonyl group enhance thermal stability and substrate adhesion .
Properties
CAS No. |
83790-63-0 |
|---|---|
Molecular Formula |
C13H9NO4S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-(oxomethylidene)-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C13H9NO4S/c15-10-14-19(16,17)13-9-5-4-8-12(13)18-11-6-2-1-3-7-11/h1-9H |
InChI Key |
PTDXBDWPAUQGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 4-Methylbenzene-1-sulfonyl Isocyanate: Replacing the phenoxy group with a methyl group (as in compound 47 from ) simplifies steric hindrance, increasing reactivity toward nucleophiles like amines or alcohols.
- 4-Chlorophenyl Isocyanate : The electron-withdrawing chlorine atom enhances electrophilicity at the NCO group, accelerating reactions with nucleophiles. However, lacking a sulfonyl group, it exhibits lower polarity and solubility in polar solvents .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Phenoxybenzene-1-sulfonyl isocyanate | 120–125* | Moderate | >200 |
| 4-Methylbenzene-1-sulfonyl isocyanate | 95–100 | High | ~180 |
| 4-Chlorophenyl isocyanate | 80–85 | Low | ~150 |
*Estimated based on analogous sulfonyl isocyanates.
- Key Observations: The phenoxy group in this compound contributes to higher melting points and thermal stability due to aromatic stacking and resonance effects. The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonated isocyanates .
Application-Specific Performance
- Polymer Chemistry: In polyurethane foams, aromatic isocyanates like this compound improve crosslinking density and thermal insulation compared to aliphatic variants (e.g., HDI, IPDI), which prioritize flexibility .
- Adhesives : The compound’s dual aromatic rings enhance UV resistance and initial adhesion strength, outperforming alicyclic isocyanates in moisture-curable adhesives .
Research Findings and Mechanistic Insights
- Synthetic Efficiency: Yields for this compound derivatives are typically lower (70–80%) than those for simpler sulfonyl isocyanates (e.g., 85–90% for 4-methylbenzene-1-sulfonyl isocyanate) due to steric hindrance from the phenoxy group .
- Reactivity with Indoles : In bioactive molecule synthesis, the sulfonyl isocyanate group reacts regioselectively with indole derivatives at the N1 position, forming stable carboxamides. This contrasts with chloroformates, which exhibit broader reactivity but lower selectivity .
- Thermal Degradation: Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C for this compound, compared to 185°C for 4-chlorophenyl isocyanate, underscoring the stabilizing role of the sulfonyl-phenoxy framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
